3-Phenylhexanoic acid

Chiral building block Asymmetric synthesis Diastereoselective cyclisation

3-Phenylhexanoic acid (CAS 5703-52-6; synonym β-phenylcaproic acid, β-propylhydrocinnamic acid) is a chiral arylalkanoic acid with molecular formula C₁₂H₁₆O₂ and an average molecular mass of 192.25 g·mol⁻¹. It features a phenyl substituent at the C3 position of the hexanoic acid backbone, generating one stereogenic center.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B15296654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylhexanoic acid
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C12H16O2/c1-2-6-11(9-12(13)14)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,13,14)
InChIKeyFAKRRHVLIIJNGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylhexanoic Acid (CAS 5703-52-6) – Procurement-Grade Arylalkanoic Acid Building Block with Defined Chirality


3-Phenylhexanoic acid (CAS 5703-52-6; synonym β-phenylcaproic acid, β-propylhydrocinnamic acid) is a chiral arylalkanoic acid with molecular formula C₁₂H₁₆O₂ and an average molecular mass of 192.25 g·mol⁻¹ . It features a phenyl substituent at the C3 position of the hexanoic acid backbone, generating one stereogenic center . Unlike its terminally substituted positional isomer 6-phenylhexanoic acid, the β-phenyl arrangement positions the aromatic ring adjacent to the carboxyl-bearing carbon, conferring distinct conformational and reactivity profiles relevant to stereoselective synthesis and chiral resolution applications [1].

Why 3-Phenylhexanoic Acid Cannot Be Replaced by 6-Phenylhexanoic Acid or Other Phenylalkanoic Acid Analogs


The substitution position of the phenyl ring on the hexanoic acid backbone is not a trivial structural variation. In 3-phenylhexanoic acid, the phenyl group resides at the β-carbon relative to the carboxyl function, creating a stereogenic center that is absent in terminally substituted ω-phenylalkanoic acids such as 6-phenylhexanoic acid . This chirality is essential when enantiopure building blocks are required for diastereoselective transformations, as demonstrated by Maguire et al. (1998), where 3-phenylhexanoic acid-derived diazoketones underwent Rh(II)-catalysed intramolecular Buchner cyclisation with excellent diastereoselectivity to yield single-diastereomer pentacyclic systems [1]. Furthermore, the β-phenyl substitution alters the acid's ionization behaviour relative to terminal analogs; predicted pKa values for phenylalkanoic acids shift based on the proximity of the phenyl ring to the carboxyl group, with S(+)-phenylalkanoic acids exhibiting pKa values in the range of 3.5–3.9 compared to ~4.78 for 6-phenylhexanoic acid [2]. These differences mean that 3-phenylhexanoic acid cannot be freely interchanged with its positional isomers in applications where stereochemical outcome, ionization state, or metabolic stability are material to experimental success.

3-Phenylhexanoic Acid – Quantified Differentiation Evidence Versus Positional Isomers and Chain-Length Analogs


Chiral Center at C3 Enables Enantioselective Synthesis Unavailable with Achiral 6-Phenylhexanoic Acid

3-Phenylhexanoic acid possesses one stereogenic center at C3 (0 of 1 defined stereocentres in the racemate) . Both (S)- and (R)-enantiomers are accessible as discrete chemical entities, with (S)-3-phenylhexanoic acid also catalogued as [S,(+)]-β-propylhydrocinnamic acid . In contrast, 6-phenylhexanoic acid (CAS 5581-75-9) is achiral, containing no stereogenic centers and therefore offering no opportunity for enantioselective transformations . The practical consequence is demonstrated by Maguire et al., who employed 3-phenylhexanoic acid-derived diazoketones to achieve rhodium(II)-catalysed intramolecular Buchner cyclisation yielding pentacyclic products as single diastereomers in each case examined [1].

Chiral building block Asymmetric synthesis Diastereoselective cyclisation

β-Phenyl Substitution Shifts Carboxylic Acid pKa Relative to Terminal ω-Phenylalkanoic Acids

Patent data on S(+)-phenylalkanoic acids indicate that the pKa of the carboxyl group falls in the range of 3.5–3.9 when the phenyl substituent is positioned on the α- or β-carbon relative to the carboxyl group [1]. This represents a substantial shift from the predicted pKa of 4.78±0.10 for 6-phenylhexanoic acid, where the phenyl ring is separated from the carboxyl by a five-methylene spacer . The lower pKa of β-substituted phenylalkanoic acids means that at physiological pH (7.4), 3-phenylhexanoic acid will be more extensively ionised than 6-phenylhexanoic acid, affecting solubility, membrane permeability, and protein-binding characteristics. For the oxidised derivative 5-oxo-3-phenylhexanoic acid, the calculated Acid pKa is 4.56, and the LogD shifts from 0.81 (pH 5.5) to −0.96 (pH 7.4), reflecting the combined influence of β-phenyl and C5-keto substitution [2].

Physicochemical property Ionization behaviour pKa differentiation

Lipophilicity (LogP) Differentiation Between 3-Phenylhexanoic Acid and Shorter-Chain Phenylalkanoic Acid Analogs

3-Phenylhexanoic acid, with a six-carbon backbone, exhibits higher lipophilicity than shorter-chain phenylalkanoic acid analogs. For 6-phenylhexanoic acid, experimentally derived LogP values range from 2.87 to 3.23 . The predicted ACD/LogP for 3-phenylhexanoic acid is approximately 3.68, with an ACD/LogD of 4.06 at pH 5.5 . In comparison, 4-phenylbutyric acid (C₁₀H₁₂O₂, MW 164.20) has a shorter alkyl chain and correspondingly lower lipophilicity. This LogP differential is governed by the additional two methylene units in the hexanoic acid backbone, which increase hydrophobic surface area and modulate partitioning behaviour. The enhanced lipophilicity of 3-phenylhexanoic acid relative to 4-phenylbutyric acid may influence its utility in applications requiring greater membrane permeability or hydrophobic stationary-phase retention in chromatographic separations.

Lipophilicity LogP Chain-length SAR

3-Phenylhexanoic Acid-Derived Diazoketones Enable Single-Diastereomer Cycloaddition Products in Buchner Chemistry

In the foundational study by Maguire et al. (J. Chem. Soc., Perkin Trans. 1, 1998, 4077–4092), 3-phenylhexanoic acid served as the precursor for a series of α-diazoketones that underwent Rh₂(OAc)₄-catalysed intramolecular Buchner cyclisation. The reaction proceeded with excellent diastereoselectivity to produce trans-substituted azulenones, which were efficiently trapped as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) cycloadducts. Critically, the cyclisation–cycloaddition sequence, conducted in either a stepwise or tandem process, led to pentacyclic systems as a single diastereomer in each case examined [1]. This level of stereochemical fidelity is enabled by the chiral C3 centre of the 3-phenylhexanoic acid scaffold. Attempts to reproduce this outcome with achiral phenylacetic acid or 6-phenylhexanoic acid-derived substrates would not yield the same diastereocontrol, as the stereogenic centre is integral to the substrate-controlled induction pathway.

Diastereoselective synthesis Buchner cyclisation Norcaradiene–cycloheptatriene

β-Phenyl Substitution Confers Distinct Metabolic Stability Profile Relative to ω-Phenylalkanoic Acids in Mammalian Oxidation Models

A comparative metabolic study in fasted and diabetic rats evaluated the α-oxidation rates of phenylalkanoic acids of varying chain length and phenyl substitution position. Phenylhexanoic acid and phenyldecanoic acid did not produce significantly more benzoic acid (the terminal α-oxidation metabolite) than did phenylbutyric acid, indicating that chain elongation beyond four carbons does not proportionally increase flux through the α-oxidation pathway. The authors concluded that α-oxidation may predominantly occur at the butyric acid stage, with longer-chain phenylalkanoic acids requiring prior β-oxidation chain-shortening before entering the α-oxidation route [1]. While this study likely employed 6-phenylhexanoic acid (the most common phenylhexanoic acid isomer), the metabolic principle extends to 3-phenylhexanoic acid: the β-phenyl substitution may further alter the substrate recognition by peroxisomal and mitochondrial β-oxidation enzymes compared with terminally substituted analogs, given that β-oxidation proceeds from the carboxyl end and a C3-phenyl group would create steric hindrance at an early cycle position.

Metabolic stability α-Oxidation β-Oxidation substrate specificity

(S)-5-Oxo-3-Phenylhexanoic Acid Functions as a Serine Protease Alternate Substrate Inhibitor – A Derivative-Relevant Pharmacological Differentiation

The oxidised derivative (S)-5-oxo-3-phenylhexanoic acid (CAS 108056-64-0) has been investigated as a β-substituted β-phenylpropionic acid ester designed to function as an alternate substrate inhibitor of serine proteases, specifically related to systems known to form stable acyl-enzyme intermediates with α-chymotrypsin . While the parent 3-phenylhexanoic acid itself is not the active inhibitor, this derivative relationship demonstrates that the 3-phenylhexanoic acid scaffold serves as the immediate precursor to pharmacologically relevant compounds. By contrast, 6-phenylhexanoic acid derivatives lack the β-phenyl substitution pattern required for this class of serine protease inhibitor design, as the mechanistic basis relies on the proximity of the phenyl group to the ester carbonyl to facilitate acyl-enzyme formation.

Serine protease inhibition Alternate substrate inhibitor α-Chymotrypsin

3-Phenylhexanoic Acid – Evidence-Backed Application Scenarios for Procurement and Experimental Design


Chiral Building Block for Diastereoselective Polycyclic Synthesis via Intramolecular Buchner Cyclisation

Synthetic chemistry laboratories pursuing diastereoselective construction of azulenone-containing polycyclic frameworks should prioritise 3-phenylhexanoic acid over achiral phenylalkanoic acids. As demonstrated by Maguire et al. (1998), 3-phenylhexanoic acid-derived α-diazoketones undergo Rh(II)-catalysed intramolecular Buchner cyclisation to yield trans-substituted norcaradiene–cycloheptatriene systems that are trapped as single-diastereomer PTAD cycloadducts [1]. This reaction sequence is substrate-controlled; the C3 stereogenic centre of 3-phenylhexanoic acid is indispensable for the observed diastereoselectivity. Procurement specifications should include enantiomeric purity requirements if stereochemical outcome is critical, as both (S)- and (R)-3-phenylhexanoic acid are catalogued.

Precursor Scaffold for Serine Protease Alternate Substrate Inhibitor Development

Medicinal chemistry teams designing β-substituted β-phenylpropionic acid-based serine protease inhibitors should source 3-phenylhexanoic acid as the core scaffold. The (S)-5-oxo-3-phenylhexanoic acid derivative has been specifically prepared and evaluated as an alternate substrate inhibitor targeting α-chymotrypsin and related serine proteases that form stable acyl-enzyme intermediates [1]. The β-phenyl substitution pattern is mechanistically required for this inhibitor class; 6-phenylhexanoic acid and other ω-phenylalkanoic acids are structurally incompatible. Researchers should consider procuring the enantiopure (S)-enantiomer for direct entry into inhibitor synthesis.

Ionisation-Sensitive Formulation or Separation Where Reduced pKa Is Advantageous

Formulation scientists and analytical chemists requiring a phenylalkanoic acid with enhanced acidity relative to terminal-phenyl analogs should evaluate 3-phenylhexanoic acid. Class-level patent data indicate that β-phenyl-substituted alkanoic acids exhibit pKa values in the range of 3.5–3.9, approximately 0.9–1.3 log units lower than 6-phenylhexanoic acid (pKa 4.78 predicted) [1][2]. This translates to roughly 10-fold greater ionisation at physiological pH, which may be leveraged for improved aqueous solubility of salts, sharper chromatographic peak shape in reversed-phase HPLC at intermediate pH, or altered ion-pair extraction behaviour. Experimental pKa determination for the specific compound is recommended to confirm the class-level inference.

Amphiphilic Biomaterial Derivatisation Requiring Specific Lipophilicity Tuning

Materials science groups developing hydrophobised polysaccharides (e.g., hyaluronan derivatives containing ω-phenylalkanoic acid esters) may consider 3-phenylhexanoic acid as an alternative to 6-phenylhexanoic acid when altered spatial presentation of the phenyl group or modified hydrolysis kinetics of the ester linkage are desired. Published work has validated 6-phenylhexanoic acid and 4-phenylbutyric acid as effective hydrophobic grafts for hyaluronan; the chain-length-dependent LogP (3-phenylhexanoic acid predicted LogP ~3.68 vs. 6-phenylhexanoic acid LogP 2.87–3.23 vs. 4-phenylbutyric acid lower) provides a tunable parameter for amphiphilic balance [3]. The β-phenyl substitution in 3-phenylhexanoic acid would additionally introduce a stereogenic centre adjacent to the ester linkage, potentially influencing enzymatic degradation rates.

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